molecular formula C21H21N3O2 B3203590 N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1021262-22-5

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B3203590
CAS No.: 1021262-22-5
M. Wt: 347.4 g/mol
InChI Key: QQAFXPLUSPGLHQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(3-Methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine (CAS: 1021262-22-5, molecular formula: C₂₁H₂₁N₃O₂) is a quinoline derivative featuring a 3-methylphenyl aniline moiety at position 4 and a morpholine-4-carbonyl group at position 3 of the quinoline core. Its molecular weight is 347.42 g/mol, and it is described as a solid with a purity of 95% .

Properties

IUPAC Name

[4-(3-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)23-20-17-7-2-3-8-19(17)22-14-18(20)21(25)24-9-11-26-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFXPLUSPGLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with morpholine and a suitable carbonylating agent such as phosgene or triphosgene.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Quinoline derivatives with new substituents replacing the original groups.

Scientific Research Applications

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine-4-carbonyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8)
  • Structure: A bromo-substituted quinoline with a 3-(difluoromethyl)phenyl aniline group.
  • Synthesis : Synthesized via a one-step protocol with 83% yield, demonstrating high efficiency .
  • Key Difference : The absence of a morpholine-carbonyl group reduces polarity compared to the target compound. The difluoromethyl group may enhance metabolic stability .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine (Compound 8 from )
  • Structure: Features methoxy and phenoxyethoxy substituents on the quinoline core.
  • Biological Relevance : Exhibits antibacterial activity, with detailed NMR and HRMS data confirming structural integrity .
  • Key Difference: The phenoxyethoxy group increases molecular weight (423.13 g/mol) and may improve water solubility compared to the morpholine-carbonyl group in the target compound .
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine (CAS: 873943-00-1)
  • Structure : Contains a trifluoromethyl group at position 6 and a 3-chlorophenyl aniline.
  • Key Difference : The electron-withdrawing trifluoromethyl group could enhance binding affinity in target enzymes compared to the morpholine-carbonyl group .

Pharmacologically Active Quinoline Derivatives

NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine)
  • Structure: Nitroquinoline derivative with benzyloxy and ethoxyphenyl groups.
  • Synthesis : Achieved in 94% yield, highlighting scalability .
  • Key Difference : The nitro group may confer redox activity, whereas the morpholine-carbonyl group in the target compound could modulate pharmacokinetics (e.g., half-life) .
Anti-HIV Quinoline Acrylamides ()
  • Examples: N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide.
  • Activity : IC₅₀ values of 2.57–3.35 μM against HIV-1 strains.
  • Key Difference : The acrylamide linker and methoxy group optimize target binding, whereas the morpholine-carbonyl group in the target compound might influence solubility or blood-brain barrier penetration .

Morpholine-Containing Analogues

K405-0198 (7-(3-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
  • Structure: Pyrrolopyrimidine core with a morpholinopropyl group.
Gefitinib Impurity 13 (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazolin-4-amine)
  • Structure : Dual morpholine substituents on a quinazoline core.
  • Key Insight : Morpholine groups improve solubility; however, increased molecular weight (574.09 g/mol) may reduce bioavailability compared to the target compound (347.42 g/mol) .

Biological Activity

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, where starting materials include 3-methylphenylamine, morpholine derivatives, and quinoline precursors. The formation of the amide bond is crucial for the biological activity of the compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
  • DNA/RNA Interaction : The quinoline moiety allows for potential intercalation into nucleic acids, disrupting replication or transcription processes.

Anticancer Activity

This compound has shown promising results in preclinical studies against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)5.2Induction of apoptosis
MCF-7 (Breast Cancer)3.8Inhibition of cell cycle progression
A549 (Lung Cancer)6.1Modulation of signaling pathways

In a study evaluating its effects on HeLa cells, the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus12 µg/mLBacteriostatic
Escherichia coli15 µg/mLBactericidal
Candida albicans20 µg/mLAntifungal

In vitro tests demonstrated that this compound effectively inhibited the growth of these pathogens, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies have identified key structural features essential for biological activity:

  • Quinoline Core : Essential for interaction with biological targets.
  • Morpholine Group : Enhances solubility and bioavailability.
  • Methyl Substitution : Influences potency and selectivity against specific cancer types.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vivo Efficacy : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an effective therapeutic agent .
  • Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance development .

Q & A

Basic Research Questions

Q. What critical steps ensure high yield and purity during synthesis of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine?

  • Methodological Answer :

  • Reaction Optimization : Use NaBH(OAc)₃ as a reducing agent to stabilize intermediates during reductive amination (yields 24–92% in analogous quinoline derivatives) .

  • Purification : Employ column chromatography (e.g., 10% methanol in dichloromethane) to isolate the product, ensuring >98% purity .

  • Handling : Store under inert gas (N₂/Ar) to prevent oxidation of morpholine and quinoline moieties .

    • Data Table :
StepKey Reagents/ConditionsYield Range (Analogues)Reference
Reductive AminationNaBH(OAc)₃, RT, overnight24–92%
Column ChromatographyMeOH/DCM gradient>98% purity

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for morpholine (δ ~3.6–3.8 ppm for CH₂ groups) and quinoline protons (δ ~7.5–9.0 ppm) .

  • HRMS : Confirm molecular weight (e.g., C₂₁H₂₂FN₃O₂ requires exact mass 391.1695) .

  • Elemental Analysis : Validate C, H, N content (±0.3% deviation) .

    • Example NMR Data (Analogues) :
Compound Feature¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Morpholine-CH₂3.65–3.80 (m, 4H)49.8, 66.5
Quinoline-C4-amine8.20 (s, 1H)148.9

Q. What initial biological screening approaches are recommended?

  • Methodological Answer :

  • Antimalarial Assays : Test against Plasmodium falciparum 3D7 strain (IC₅₀ <1 µM in morpholine-containing quinolines) .
  • Kinase Inhibition : Screen against EGFR (epidermal growth factor receptor) due to structural similarity to Gefitinib derivatives .
  • Solubility Testing : Use DMSO/PBS solutions (≤10% DMSO) for in vitro assays to avoid solvent interference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve morpholine-4-carbonyl group incorporation?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki coupling of aryl halides and morpholine derivatives (yields up to 63% in analogues) .

  • Solvent Selection : Use dioxane/water (3:1) mixtures under microwave irradiation (120°C, 60–120 min) for efficient coupling .

  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

    • Data Table :
CatalystSolvent SystemTemperature/TimeYield (Analogues)Reference
Pd(PPh₃)₄Dioxane/H₂O (3:1)120°C, 60 min51–63%

Q. What strategies resolve low aqueous solubility during in vitro assays?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups at the quinoline C3 position to enhance hydrophilicity .
  • Co-solvent Systems : Optimize DMSO/Tween-80/PBS ratios (e.g., 5:1:94) for cell-based assays .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to improve bioavailability .

Q. How to address contradictions between in vitro and in vivo bioactivity data?

  • Methodological Answer :

  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Dose Escalation : Adjust dosing frequency (e.g., QD vs. BID) to maintain therapeutic plasma levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
Reactant of Route 2
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N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.